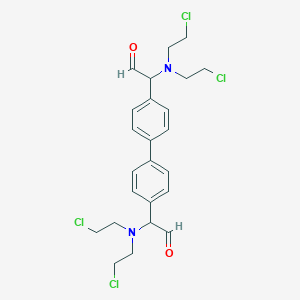
Toxin 7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Toxin 7 is a peptide toxin that has been found to have potential applications in scientific research. This toxin is derived from the venom of the spider, Cupiennius salei. The peptide toxin has been found to have a unique mechanism of action that makes it a valuable tool in scientific research.
Wirkmechanismus
Toxin 7 has a unique mechanism of action that makes it a valuable tool in scientific research. The peptide toxin selectively blocks the activity of voltage-gated potassium channels (Kv channels). This blockage occurs by binding to the extracellular surface of the channel pore, preventing the flow of potassium ions through the channel.
Biochemische Und Physiologische Effekte
Toxin 7 has been found to have both biochemical and physiological effects. The peptide toxin has been shown to selectively block the activity of Kv channels, which are important for the regulation of cellular processes such as muscle contraction and neurotransmitter release. The blockage of Kv channels by Toxin 7 has been found to cause depolarization of neurons, leading to an increase in the release of neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
Toxin 7 has several advantages for lab experiments. The peptide toxin has a high degree of selectivity for Kv channels, which makes it a valuable tool for studying their function. Toxin 7 has also been found to be stable under a wide range of experimental conditions. However, there are also limitations to the use of Toxin 7 in lab experiments. The peptide toxin is expensive and difficult to synthesize, which limits its availability. Additionally, Toxin 7 has been found to have a short half-life, which makes it difficult to use in long-term experiments.
Zukünftige Richtungen
There are several future directions for the use of Toxin 7 in scientific research. One potential application is in the study of neurological disorders such as epilepsy and Parkinson's disease. Toxin 7 has been found to have an effect on the release of neurotransmitters, which makes it a potential tool for studying the underlying mechanisms of these disorders. Another potential application is in the development of new drugs that target Kv channels. Toxin 7 could be used as a starting point for the development of new drugs that selectively target Kv channels. Finally, Toxin 7 could be used as a tool for studying the function of other ion channels, which could lead to a better understanding of cellular processes.
Synthesemethoden
The synthesis of Toxin 7 involves the use of solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a resin-bound peptide chain. The peptide chain is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The final product is obtained in the form of a white powder.
Wissenschaftliche Forschungsanwendungen
Toxin 7 has been found to have potential applications in scientific research. The peptide toxin has been used as a tool to study the function of ion channels, which are important for the regulation of cellular processes. Toxin 7 has been found to selectively block the activity of certain ion channels, which makes it a valuable tool for studying their function.
Eigenschaften
CAS-Nummer |
125518-25-4 |
|---|---|
Produktname |
Toxin 7 |
Molekularformel |
C24H28Cl4N2O2 |
Molekulargewicht |
518.3 g/mol |
IUPAC-Name |
2-[bis(2-chloroethyl)amino]-2-[4-[4-[1-[bis(2-chloroethyl)amino]-2-oxoethyl]phenyl]phenyl]acetaldehyde |
InChI |
InChI=1S/C24H28Cl4N2O2/c25-9-13-29(14-10-26)23(17-31)21-5-1-19(2-6-21)20-3-7-22(8-4-20)24(18-32)30(15-11-27)16-12-28/h1-8,17-18,23-24H,9-16H2 |
InChI-Schlüssel |
GFRHEOMWAJJZSF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(C=O)N(CCCl)CCCl)C(C=O)N(CCCl)CCCl |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(C=O)N(CCCl)CCCl)C(C=O)N(CCCl)CCCl |
Synonyme |
alpha, alpha'-bis(di(2-chloroethyl)amino)-4,4'-(2-biacetophenone) toxin 7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



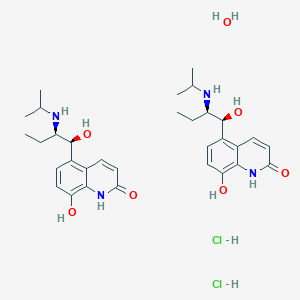
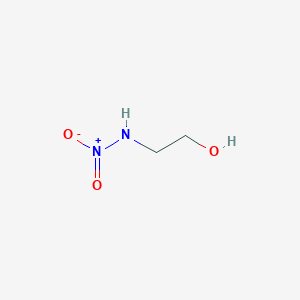
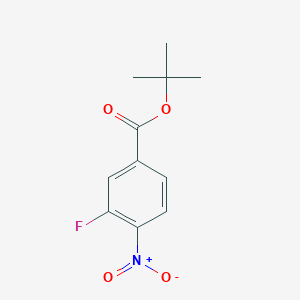
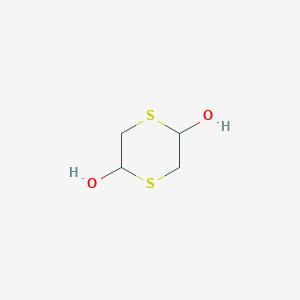
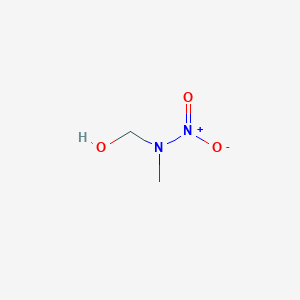
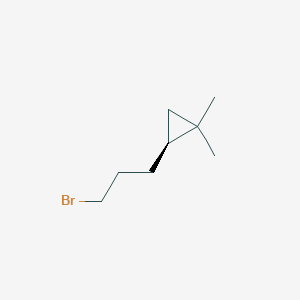
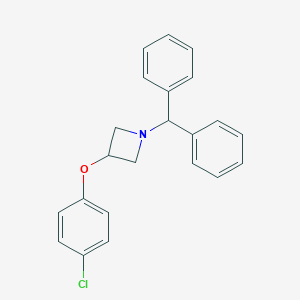
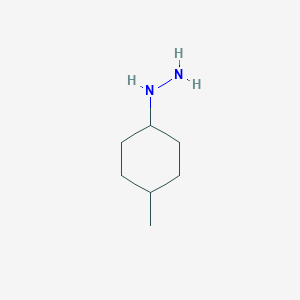
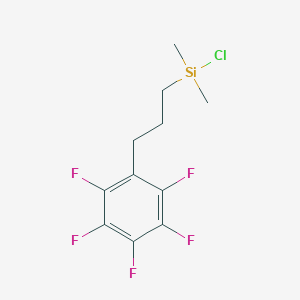
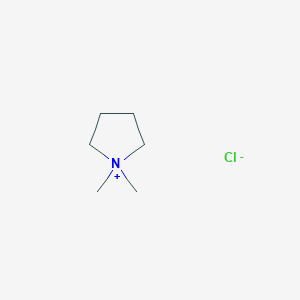
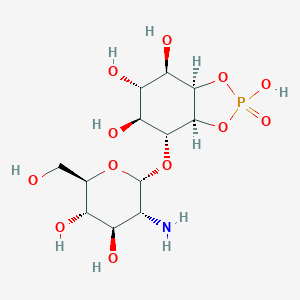
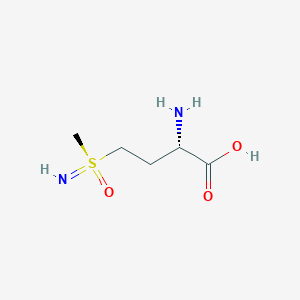
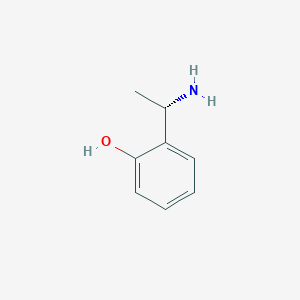
![2-[(7-Chloro-2H-1,2,4-benzothiadiazine 1,1-dioxide)-3-ylthio]propanoic acid](/img/structure/B140330.png)